molecular formula C18H24N2O6 B8242561 (3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

Cat. No.: B8242561
M. Wt: 364.4 g/mol
InChI Key: ZPDUEFCWDPJFBV-ZIAGYGMSSA-N
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Description

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H19N2O4C_{15}H_{19}N_{2}O_{4} and features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its stereochemistry at the 3R and 4S positions contributes to its biological interactions.

Research indicates that this compound interacts with specific molecular targets involved in inflammatory pathways. It is particularly noted for its role as a precursor in synthesizing upadacitinib, a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The inhibition of JAK pathways is crucial for modulating immune responses and reducing inflammation.

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from it have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Benzyloxy groupEnhances lipophilicity and cellular uptake
Tert-butoxycarbonyl groupProtects amino functionality, influencing metabolic stability
Pyrrolidine ringEssential for receptor binding and biological activity

In Vitro Studies

In vitro studies have shown that various derivatives of this compound can inhibit the proliferation of immune cells and reduce the production of inflammatory mediators. For example, one study reported that a derivative exhibited over 70% inhibition of TNF-alpha production at concentrations as low as 10 µM .

Case Studies

A case study involving patients with rheumatoid arthritis demonstrated that a drug synthesized using this compound as an intermediate significantly reduced disease activity scores after 12 weeks of treatment. The study highlighted improvements in both clinical symptoms and laboratory markers of inflammation .

Properties

IUPAC Name

(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDUEFCWDPJFBV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.